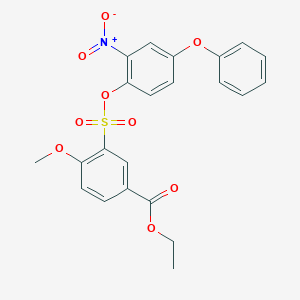![molecular formula C20H20N4O2 B7433331 ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate](/img/structure/B7433331.png)
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate, also known as E-7080 or Lenvatinib, is a small molecule multi-kinase inhibitor that has gained significant attention in the field of oncology. It was first synthesized in 2006 by Eisai Co., Ltd. and received FDA approval in 2015 for the treatment of thyroid cancer. E-7080 has shown promising results in preclinical and clinical studies for the treatment of various types of solid tumors, including hepatocellular carcinoma, renal cell carcinoma, and endometrial cancer.
作用機序
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases, which are involved in various signaling pathways that promote tumor growth and survival. By blocking these pathways, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate can inhibit tumor angiogenesis, proliferation, and metastasis.
Biochemical and Physiological Effects:
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been shown to have significant anti-tumor effects in preclinical and clinical studies. It has been shown to inhibit tumor growth, reduce tumor angiogenesis, and induce tumor cell apoptosis. Additionally, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been shown to have a favorable safety profile, with manageable adverse effects.
実験室実験の利点と制限
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has several advantages for lab experiments, including its well-established synthesis method, its ability to inhibit multiple receptor tyrosine kinases, and its promising anti-tumor activity. However, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate also has some limitations, including its low solubility in water and its relatively low overall yield in the synthesis process.
将来の方向性
There are several future directions for the research and development of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as immune checkpoint inhibitors or chemotherapy drugs. Additionally, further studies are needed to better understand the mechanisms of action of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate and its potential role in the treatment of other types of cancer. Finally, the development of more efficient synthesis methods for ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate could improve its availability and reduce its cost.
合成法
The synthesis of ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate involves several steps, starting from the reaction of 2-cyclopropyl-4-(4-fluorophenyl)quinazoline with 4-aminophenol. The resulting intermediate is then reacted with ethyl chloroformate to form the final product, ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate. The overall yield of the synthesis is around 20%.
科学的研究の応用
Ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate has been extensively studied for its anti-tumor activity in various preclinical and clinical studies. It has been shown to inhibit several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These receptors are involved in tumor angiogenesis, proliferation, and metastasis, making ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate a promising therapeutic agent for the treatment of cancer.
特性
IUPAC Name |
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-26-20(25)22-15-11-9-14(10-12-15)21-19-16-5-3-4-6-17(16)23-18(24-19)13-7-8-13/h3-6,9-13H,2,7-8H2,1H3,(H,22,25)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCFQNVDBBIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[4-[(2-cyclopropylquinazolin-4-yl)amino]phenyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B7433256.png)
![Ethyl 1-[2-[3-(4-nitrophenoxy)anilino]-2-oxoethyl]cyclobutane-1-carboxylate](/img/structure/B7433260.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)

![N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methyl-3-(2,2,3,3,3-pentafluoropropoxy)propanamide](/img/structure/B7433281.png)
![3-(cyclopropylmethylsulfonyl)-2,6-difluoro-N-[(4-iodophenyl)methyl]benzamide](/img/structure/B7433288.png)
![Ethyl 2-[4-(3-methylsulfonylphenoxy)anilino]-3-nitropyridine-4-carboxylate](/img/structure/B7433307.png)
![ethyl N-[4-[(3-nitroquinolin-2-yl)amino]phenyl]carbamate](/img/structure/B7433315.png)
![Ethyl 4-tert-butyl-6-[(5-phenoxypyridin-2-yl)methylamino]pyrimidine-2-carboxylate](/img/structure/B7433322.png)
![1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-2,3-dihydroindole-6-sulfonamide](/img/structure/B7433338.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(6-piperidin-1-ylpyridin-3-yl)acetamide](/img/structure/B7433349.png)
![4-[(Morpholin-4-yl)methyl]phenyl sulfurofluoridate](/img/structure/B7433356.png)
